m-Isopropylphenyl phenyl phosphate
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Overview
Description
m-Isopropylphenyl phenyl phosphate is an organophosphate compound widely used as a flame retardant and plasticizer. It is known for its excellent thermal stability, low toxicity, and compatibility with various polymers. The compound is a colorless to pale yellow liquid with the molecular formula C27H33O4P and a molecular weight of 452.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Isopropylphenyl phenyl phosphate typically involves the phosphorylation of isopropylphenol with phosphorus oxychloride (POCl3). The reaction is catalyzed by p-toluene sulfonic acid and proceeds under controlled temperature and pressure conditions. The general reaction scheme is as follows :
[ 3C_3H_7C_6H_5OH + POCl_3 \rightarrow (C_3H_7C_6H_5)_3PO_4 + 3HCl ]
Industrial Production Methods: In industrial settings, the synthesis involves the following steps:
- Alkylation of phenol with propylene using a Friedel-Crafts catalyst to produce isopropylphenol.
- Removal of unreacted phenol by distillation.
- Phosphorylation of the isopropylphenol with phosphorus oxychloride in the presence of a catalyst.
- Purification of the product by distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: m-Isopropylphenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and other strong bases are used under controlled temperature conditions.
Major Products:
Oxidation: Formation of phosphoric acid and its derivatives.
Substitution: Formation of substituted phenyl phosphates.
Scientific Research Applications
m-Isopropylphenyl phenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant in polymers such as PVC, polyurethane, and epoxy resins.
Biology: Studied for its potential effects on metabolic pathways and endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems due to its compatibility with various polymers and low toxicity.
Mechanism of Action
The mechanism of action of m-Isopropylphenyl phenyl phosphate as a flame retardant involves the formation of phosphoric acid during thermal decomposition. This acid further reacts to form pyrophosphoric acid, which acts in the condensed phase to block heat transfer and inhibit combustion . The compound’s molecular targets include various polymers, where it integrates into the polymer matrix to enhance thermal stability and fire resistance.
Comparison with Similar Compounds
Triphenyl phosphate: Another widely used flame retardant with similar applications but different thermal stability and toxicity profiles.
Bis(1,3-dichloro-2-propyl) phosphate: Used as a flame retardant with higher toxicity compared to m-Isopropylphenyl phenyl phosphate.
Diphenyl phosphate: A simpler organophosphate ester with lower molecular weight and different application spectrum.
Uniqueness: this compound stands out due to its excellent balance of thermal stability, low toxicity, and compatibility with a wide range of polymers. Its unique structure allows for effective integration into polymer matrices, providing enhanced fire resistance without significantly altering the material’s properties .
Properties
CAS No. |
2742934-70-7 |
---|---|
Molecular Formula |
C15H17O4P |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
phenyl (3-propan-2-ylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C15H17O4P/c1-12(2)13-7-6-10-15(11-13)19-20(16,17)18-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,16,17) |
InChI Key |
HFXIITUEWSKRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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